The synthesis of 3-Methyl-2-methylaminoimidazo[4,5-F]quinoline can be achieved through various methods, commonly involving the reaction of precursors that contain imidazole and quinoline structures.
The molecular structure of 3-Methyl-2-methylaminoimidazo[4,5-F]quinoline can be described as follows:
The compound exhibits distinct spectral characteristics:
3-Methyl-2-methylaminoimidazo[4,5-F]quinoline is involved in several chemical reactions that highlight its reactivity:
The mechanism of action of 3-Methyl-2-methylaminoimidazo[4,5-F]quinoline primarily relates to its mutagenic properties:
Studies have shown that exposure to this compound can lead to significant increases in mutation rates in bacterial assays, indicating its potential carcinogenic effects.
The physical and chemical properties of 3-Methyl-2-methylaminoimidazo[4,5-F]quinoline are critical for understanding its behavior in various environments:
This compound is known to degrade rapidly when exposed to dilute hypochlorite solutions but remains stable under controlled laboratory conditions.
3-Methyl-2-methylaminoimidazo[4,5-F]quinoline has several scientific applications:
The systematic IUPAC name for this heterocyclic amine is N,3-dimethylimidazo[4,5-f]quinolin-2-amine, reflecting its fused polycyclic structure and substituent positions. The molecular formula is C₁₂H₁₂N₄, with a precise molecular weight of 212.25 g/mol . This compound belongs to the imidazoquinoline class, characterized by a quinoline ring fused with an imidazole ring at positions 4 and 5. Key structural features include:
Table 1: Atomic Composition and Bonding
| Element | Count | Hybridization | Role in Structure |
|---|---|---|---|
| Carbon | 12 | sp² | Forms aromatic backbone |
| Hydrogen | 12 | - | Substituent saturation |
| Nitrogen | 4 | sp² | Ring heteroatoms and amine |
The canonical SMILES representation is CNC1=NC2=C(N1C)C=CC3=C2C=CC=N3, which encodes the connectivity of all atoms and the positions of the methyl and methylamino substituents .
Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H NMR analysis reveals distinct proton environments corresponding to the fused ring system and substituents. Key signals include:
¹³C NMR detects 12 unique carbon resonances, with the methyl carbons appearing in the 28–35 ppm range and aromatic carbons between 115–150 ppm. The deuterated analog (2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline-d₃) confirms assignments through signal disappearance at the methyl position [3].
Table 2: Key NMR Assignments
| Chemical Shift (δ, ppm) | Multiplicity | Proton Count | Assignment |
|---|---|---|---|
| 2.90 | Singlet | 3H | Methylamino -CH₃ |
| 3.45 | Singlet | 3H | N-Methyl -CH₃ |
| 7.50–8.90 | Multiplet | 4H | Quinoline ring |
| 8.25 | Singlet | 1H | Imidazole H |
Mass Spectrometry:High-resolution mass spectrometry shows a molecular ion peak at m/z 212.1062 (calculated for C₁₂H₁₂N₄: 212.1060), confirming the molecular formula. Fragmentation patterns include:
Infrared Spectroscopy:IR spectra display characteristic absorptions at:
The compound exhibits restricted tautomerism due to its substitution pattern:
Isomeric variants include:Positional Isomers:
Structural Analogs:
The absence of labile protons at N1 and C2 positions minimizes tautomeric interconversion, making this compound structurally rigid compared to unsubstituted imidazoquinolines .
3-Methyl-2-methylaminoimidazo[4,5-f]quinoline belongs to a class of mutagenic heterocyclic amines (HCAs) formed during thermal processing of protein-rich foods. Key structural comparisons:
Versus IQ (2-Amino-3-methylimidazo[4,5-f]quinoline):
Versus MeIQx (2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline):
Table 3: Structural and Functional Comparison of Heterocyclic Amines
| Parameter | 3-Methyl-2-methylaminoimidazo[4,5-F]quinoline | IQ | MeIQx |
|---|---|---|---|
| Molecular Formula | C₁₂H₁₂N₄ | C₁₁H₁₀N₄ | C₁₀H₁₀N₄ |
| Molecular Weight (g/mol) | 212.25 | 198.23 | 213.23 |
| Key Substituents | 3-CH₃, 2-NHCH₃ | 3-CH₃, 2-NH₂ | 3-CH₃, 8-CH₃, 2-NH₂ |
| Ring System | Imidazoquinoline | Imidazoquinoline | Imidazoquinoxaline |
| Mutagenic Potential (TA98 revertants/nmol) | 1,920 | 3,330 | 2,650 |
| Research Applications | Mutagenicity studies, food chemistry standards | Carcinogenicity models, DNA adduct formation | Cooked meat analysis, metabolic activation |
The structural nuances significantly impact biological activity:
Synthetic accessibility distinguishes this compound: it can be prepared via condensation of 2-amino-3-methylimidazo[4,5-f]quinoline with methylamine at 50–150°C in ethanol or DMSO, yielding >90% purity material for research applications . Its primary use remains as a reference standard in toxicology studies examining heat-formed food contaminants .
CAS No.: 70644-19-8
CAS No.: 3002-52-6
CAS No.: 2211981-77-8
CAS No.: